Product packaging for CMX 001(Cat. No.:)

CMX 001

Cat. No.: B8235347
M. Wt: 561.7 g/mol
InChI Key: LVVMSXUYZJYBDG-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Pharmacological Classification of CMX001 as an Acyclic Nucleotide Phosphonate (B1237965) Analog

CMX001 is classified as an acyclic nucleotide phosphonate analog. nih.govresearchgate.net Specifically, it is a lipid conjugate of cidofovir (B1669016), which itself is an acyclic cytosine nucleotide phosphonate. nih.govresearchgate.netasm.org This class of antiviral compounds is characterized by a structure that mimics natural nucleotides but lacks the cyclic sugar ring, incorporating a phosphonate group instead. researchgate.netchimerix.com This structural feature allows them to bypass the initial phosphorylation step required for activation of traditional nucleoside analogs, as the phosphonate group is already present. chimerix.com

Evolution of CMX001 from Cidofovir: A Prodrug Development Paradigm

CMX001 was developed as a prodrug of cidofovir (CDV). patsnap.comwikipedia.orgpnas.org Cidofovir is an antiviral agent with activity against a broad range of dsDNA viruses, including herpesviruses, adenoviruses, and poxviruses. nih.govnih.govwikipedia.org However, the clinical utility of cidofovir is limited by poor oral bioavailability, low cellular uptake, and a significant risk of nephrotoxicity, requiring intravenous administration along with pre-hydration and probenecid. nih.govchimerix.comwikipedia.org

To overcome these limitations, CMX001 was designed by conjugating a lipid, specifically 3-hexadecyloxy-1-propanol, to the phosphonate moiety of cidofovir. nih.govresearchgate.net This lipid conjugation transforms the hydrophilic cidofovir into a lipophilic molecule, enhancing its ability to cross cell membranes and improving oral bioavailability. asm.orgchimerix.compnas.orgnih.gov Once inside the cell, the lipid moiety is cleaved by cellular enzymes, such as phospholipases, to release the active cidofovir. patsnap.comnih.govpnas.org This prodrug strategy leads to higher intracellular concentrations of the active metabolite, cidofovir diphosphate (B83284), while maintaining lower plasma concentrations of cidofovir, which contributes to a reduced risk of nephrotoxicity compared to the parent drug. asm.orgnih.govnih.govresearchgate.net

Strategic Implications of CMX001's Broad-Spectrum Antiviral Activity

CMX001 exhibits broad-spectrum activity against a wide range of dsDNA viruses that cause human diseases. nih.govmedchemexpress.comchimerix.com This includes viruses from families such as Orthopoxviridae (e.g., variola virus, vaccinia virus, monkeypox virus), Herpesviridae (e.g., cytomegalovirus (CMV), herpes simplex virus (HSV), varicella zoster virus (VZV), Epstein-Barr virus (EBV)), Adenoviridae, Polyomaviridae (e.g., JC virus, BK virus), and Papillomaviridae. nih.govmedchemexpress.comchimerix.commdpi.com

The broad-spectrum activity of CMX001 has significant strategic implications, particularly in scenarios involving emerging viral threats or in immunocompromised patient populations who are susceptible to infections by multiple dsDNA viruses. chimerix.comchimerix.com Its activity against orthopoxviruses, including variola virus, has led to its development as a potential medical countermeasure for smallpox. nih.govnih.govbiospace.com Furthermore, its efficacy against viruses like CMV, adenovirus, and BK virus makes it a valuable candidate for preventing and treating infections in transplant recipients and other immunocompromised individuals. chimerix.comchimerix.comnih.govchimerix.com The ability of a single agent to target multiple potential pathogens simplifies treatment strategies and can be crucial in outbreak situations or in managing complex infections in vulnerable patients.

Preclinical Research Landscape and Foundations of CMX001

Preclinical research has been fundamental in establishing the antiviral activity and pharmacokinetic profile of CMX001, laying the groundwork for its clinical development. Studies in cell cultures have demonstrated that CMX001 is significantly more potent than cidofovir against various dsDNA viruses. nih.govasm.orgnih.gov For instance, in vitro studies showed CMX001 to be nearly 100-fold more potent than cidofovir against variola virus strains. asm.org The enhanced activity is attributed to the improved cellular uptake facilitated by the lipid conjugate. chimerix.comresearchgate.net

Animal models have been crucial in evaluating the efficacy of CMX001 against specific viral infections. Studies in mice and other animal models have shown CMX001 to be effective in reducing morbidity and mortality caused by orthopoxviruses, herpesviruses, and adenoviruses. nih.govpnas.orgbiospace.comoup.com For example, CMX001 demonstrated protection against mortality in animal models of human smallpox disease. biospace.com Studies in immunosuppressed Syrian hamsters showed that CMX001 rescued them from lethal challenge with adenovirus serotype 5, reducing viral replication in key target organs. pnas.org Preclinical data also indicated that CMX001 suppresses JC virus replication in human fetal brain cell cultures at concentrations with limited toxicity. nih.govasm.org

The mechanism of action of CMX001 involves its intracellular conversion to cidofovir diphosphate (CDV-PP). patsnap.comnih.gov CDV-PP acts as a competitive inhibitor of viral DNA polymerases, competing with the natural substrate deoxycytidine triphosphate (dCTP). patsnap.comnih.gov Upon incorporation into the growing viral DNA chain, CDV-PP acts as a chain terminator, halting viral DNA synthesis and thereby inhibiting viral replication. patsnap.comnih.govresearchgate.net This mechanism is effective against viruses that encode their own DNA polymerases, such as herpesviruses, adenoviruses, and poxviruses. nih.gov

Preclinical studies also investigated the pharmacokinetic properties of CMX001, demonstrating its oral bioavailability and distribution in animal models. researchgate.netchimerix.com These studies provided data supporting the potential for oral administration in humans, a significant advantage over intravenous cidofovir. asm.orgnih.govnih.gov

Data from Preclinical Studies:

Virus FamilyVirus Species (Examples)In vitro Activity (vs. Cidofovir)Preclinical Model EfficacySource
OrthopoxviridaeVariola virus, Vaccinia virus, Monkeypox virus, EctromeliaIncreased potency (e.g., ~100x vs. Variola) asm.orgReduced morbidity and mortality nih.govbiospace.com, Protection in animal models nih.govasm.org nih.govasm.orgbiospace.com
HerpesviridaeCMV, HSV, VZV, EBVEnhanced activity chimerix.comoup.comEffective in animal models oup.com chimerix.comoup.com
AdenoviridaeVarious strainsEnhanced activity chimerix.comRescued animals from lethal challenge pnas.org, Effective in models chimerix.com chimerix.compnas.org
PolyomaviridaeJC virus, BK virusActive nih.govbiocrick.comSuppressed replication in cell culture nih.govasm.org nih.govasm.orgbiocrick.com
PapillomaviridaeHPVActive nih.govbiocrick.comNot specified in search results for preclinical efficacy nih.govbiocrick.com

Note: The "In vitro Activity (vs. Cidofovir)" column indicates that CMX001 generally shows enhanced activity compared to cidofovir in cell culture assays, often quantified by lower EC50 values. The magnitude of enhancement can vary depending on the specific virus.

Interactive Data Table:

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H52N3O7P B8235347 CMX 001

Properties

IUPAC Name

[(2S)-2-[(4-amino-2-oxopyrimidin-1-yl)methyl]-3-hydroxypropyl] 3-hexadecoxypropyl hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H52N3O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-35-20-16-21-36-38(33,34)37-24-25(23-31)22-30-18-17-26(28)29-27(30)32/h17-18,25,31H,2-16,19-24H2,1H3,(H,33,34)(H2,28,29,32)/t25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVMSXUYZJYBDG-VWLOTQADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCCCOP(=O)(O)OCC(CN1C=CC(=NC1=O)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCOCCCOP(=O)(O)OC[C@@H](CN1C=CC(=NC1=O)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H52N3O7P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Cellular Pharmacology of Cmx001

Prodrug Design and Bioconversion of CMX001

CMX001 is a carrier-linked prodrug, specifically a lipid antiviral conjugate (LAC), where a lipid moiety is covalently attached to the phosphonate (B1237965) group of cidofovir (B1669016) nih.govnih.gov. This strategic modification is central to its improved pharmacokinetic and pharmacodynamic profile nih.gov.

Lipid Conjugation Strategy for Enhanced Cellular Permeability of CMX001

The conjugation of cidofovir to a lipid, specifically 3-hexadecyloxy-1-propanol, forms CMX001 nih.govmdpi.com. This lipid component mimics endogenous phospholipids, such as lysophosphatidylcholine (B164491), enabling CMX001 to utilize natural lipid uptake pathways for efficient entry into cells wikipedia.orgnih.govdrugbank.comfda.gov. This enhanced cellular uptake is a key factor contributing to the increased antiviral activity of CMX001 compared to cidofovir nih.govmdpi.com. Unlike cidofovir, which relies on less efficient fluid phase endocytosis for cellular entry, CMX001's lipid conjugation facilitates more rapid and significant intracellular accumulation nih.govmdpi.com. This design allows CMX001 to remain largely intact in plasma while delivering higher concentrations of the active metabolite directly to target cells nih.gov.

Intracellular Metabolic Activation Cascade of CMX001

Once inside the target cell, CMX001 undergoes a series of metabolic transformations to release its active antiviral component wikipedia.orgnih.govfda.govpatsnap.com.

The initial step in the intracellular activation of CMX001 involves the enzymatic hydrolysis of the lipid ester linkage wikipedia.orgnih.govnih.govfda.gov. This cleavage releases the parent drug, cidofovir, from the lipid carrier wikipedia.orgnih.govnih.govfda.govpatsnap.com. While the specific enzyme(s) responsible for this hydrolysis have not been definitively identified, in vitro studies suggest that sphingomyelin (B164518) phosphodiesterase may play a significant role in this initial step nih.govdrugbank.com. This enzymatic cleavage is the dominant means by which the parent drug, cidofovir, is liberated from the conjugate researchgate.net.

Following the release of cidofovir, it undergoes two successive phosphorylations by intracellular host cell kinases wikipedia.orgnih.govnih.govmdpi.comfda.govpatsnap.com. The first phosphorylation converts cidofovir to cidofovir monophosphate (CDV-P) nih.govmdpi.com. Subsequently, CDV-P is further phosphorylated to yield the pharmacologically active antiviral metabolite, cidofovir diphosphate (B83284) (CDV-PP) wikipedia.orgnih.govnih.govmdpi.comfda.govpatsnap.com. This intracellular conversion cascade is crucial for the antiviral efficacy of CMX001 wikipedia.orgnih.govfda.gov. CMX001 has been shown to deliver significantly higher intracellular levels of CDV-PP compared to direct administration of cidofovir nih.govchimerix.com. Studies have detected 160 to 450-fold higher levels of CDV-PP inside cells exposed to CMX001 compared to those exposed to the same concentration of cidofovir in in vitro assays chimerix.com.

Enzymatic Hydrolysis of the Lipid Ester Linkage

Molecular Mechanisms of Antiviral Efficacy of CMX001

The antiviral effects of CMX001 are mediated by its active metabolite, cidofovir diphosphate (CDV-PP) wikipedia.orgnih.govfda.govpatsnap.com.

Competitive Inhibition of Viral DNA Polymerase Activity by Cidofovir Diphosphate

Cidofovir diphosphate acts as a competitive inhibitor of viral DNA polymerases wikipedia.orgnih.govdrugbank.comnih.govmdpi.comfda.govpatsnap.com. It mimics natural deoxycytidine triphosphate (dCTP), a building block of DNA, and competes with dCTP for incorporation into the growing viral DNA chain by the viral DNA polymerase enzyme drugbank.compatsnap.commdpi.com.

The mechanism of action of CDV-PP involves its incorporation into the viral DNA drugbank.compatsnap.com. While cidofovir contains a hydroxyl group that could potentially allow for further chain elongation, incorporation of CDV-PP into the viral DNA chain slows down or terminates viral DNA synthesis drugbank.compatsnap.commdpi.com. For instance, incorporation of a single CDV molecule can slow down human cytomegalovirus (HCMV) DNA synthesis, while the incorporation of two consecutive CDV molecules can completely prevent DNA elongation by HCMV DNA polymerase mdpi.com. This premature termination of viral DNA synthesis or significant slowing of the process inhibits viral replication and reduces viral load mdpi.compatsnap.comasm.org.

CDV-PP exhibits a selective affinity for viral DNA polymerases compared to host-cell polymerases mdpi.com. This selectivity contributes to its antiviral specificity mdpi.com. For example, the inhibition constant (Ki) of CDV-PP for HCMV DNA polymerase is significantly lower (6.6 µM) than for human DNA polymerases (e.g., DNA polymerase α, β, and γ), indicating a higher binding affinity for the viral enzyme mdpi.com. Similar selective binding affinities have been observed for herpes simplex virus (HSV) polymerases mdpi.com.

The broad-spectrum activity of CMX001 against various dsDNA viruses is attributed to this mechanism of inhibiting virally encoded polymerases, which are conserved within these virus families nih.govmdpi.com.

Table 1: In Vitro Antiviral Activity of CMX001 and Cidofovir Against Various dsDNA Viruses

Virus FamilyVirus SpeciesEC₅₀ CMX001 (µM)EC₅₀ CDV (µM)Enhanced Activity (EC₅₀ CDV/EC₅₀ CMX001)
AdenovirusAdV 50.02 nih.gov1.3 nih.gov65 nih.gov
HerpesvirusHSV 10.06 nih.gov15 nih.gov250 nih.gov
HHV 60.004 nih.gov0.2 nih.gov50 nih.gov
CMV0.0009 nih.gov0.38 nih.gov422 nih.gov
VZV0.0004 nih.gov0.5 nih.gov1250 nih.gov
EBV0.04 nih.gov>170 nih.gov>4250 nih.gov
PapillomavirusHPV 1117 nih.gov200 nih.gov12 nih.gov
PolyomavirusBKV0.13 nih.gov115.1 nih.gov885 nih.gov
JCV0.045 asm.orgnd nih.govn/a nih.gov
OrthopoxvirusVARV0.1 nih.gov27.3 nih.gov271 nih.gov
VACV0.8 nih.gov46 nih.gov57 nih.gov
ECTV0.5 nih.gov12 nih.gov24 nih.gov
RPXV0.5 nih.gov39 nih.gov78 nih.gov
MPXV0.07 nih.gov4.6 nih.gov65 nih.gov

nd: not determined; n/a: not applicable. Data compiled from multiple sources.

As illustrated in Table 1, the lipid conjugation in CMX001 results in significantly lower apparent EC₅₀ values compared to cidofovir across a range of dsDNA viruses, indicating enhanced antiviral potency in vitro nih.gov.

Table 2: Intracellular CDV-PP Levels After Exposure to CMX001 vs. Cidofovir

Compound AddedIntracellular CDV-PP Levels (Relative to CDV)Reference
CMX001160 to 450-fold higher chimerix.com
Cidofovir1-fold (baseline) chimerix.com

Table 2 highlights research findings demonstrating the improved delivery of the active metabolite, CDV-PP, into cells when administered as the CMX001 prodrug compared to cidofovir itself chimerix.com.

Substrate Analog Incorporation into Viral DNA and Resultant Chain Termination

Cidofovir diphosphate (CDV-PP) acts as an acyclic nucleotide analog of deoxycytidine monophosphate (dCMP) patsnap.comdrugbank.com. CDV-PP competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into nascent viral DNA chains by viral DNA polymerases patsnap.comdrugbank.comcancer.gov. Once incorporated into the growing viral DNA strand, CDV-PP can lead to chain termination patsnap.comhilarispublisher.comdrugbank.com. This occurs because cidofovir lacks a proper 3'-hydroxyl group, which is essential for the addition of subsequent nucleotides during DNA elongation patsnap.com.

Mechanistic studies using recombinant vaccinia DNA polymerase and adenovirus 5 (AdV5) DNA polymerase have shown that CDV-PP is incorporated into newly synthesized DNA drugbank.comasm.org. While AdV5 DNA polymerase can extend the DNA chain, albeit inefficiently, after the incorporation of a single CDV-PP molecule (non-obligate chain termination), the incorporation of two consecutive CDV-PP molecules can completely prevent further DNA elongation by some viral polymerases, such as human cytomegalovirus (HCMV) DNA polymerase asm.orgmdpi.com.

Furthermore, misincorporated CDV-PP is not readily excised by some viral DNA polymerases, unlike conventional mismatched base pairs asm.org.

Consequences for Viral DNA Replication Dynamics

The incorporation of CDV-PP into viral DNA and the resulting chain termination directly inhibit viral DNA synthesis patsnap.comhilarispublisher.comncats.io. This premature halt in DNA elongation disrupts the viral replication cycle, leading to a reduction in viral load patsnap.comhilarispublisher.com. Studies have shown that CDV-PP inhibits orthopoxvirus DNA polymerase-mediated DNA synthesis wikipedia.orgdrugbank.com. At elevated concentrations, CDV-PP can also directly inhibit the enzymatic activity of viral DNA polymerases, suggesting a dual mechanism of antiviral activity asm.org.

Research on HCMV DNA polymerase indicates that the incorporation of a single CDV molecule slows down DNA synthesis, while the incorporation of two consecutive CDV molecules drastically slows down or completely prevents elongation mdpi.com. This interference with viral DNA synthesis is a key factor in the potent antiviral activity of CMX001 against a range of dsDNA viruses nih.govnih.gov.

Cellular Entry Pathways and Intracellular Pharmacokinetics of CMX001

CMX001's structure, which includes a lipid moiety conjugated to cidofovir, significantly influences its cellular entry and intracellular fate compared to cidofovir wikipedia.orgpatsnap.com.

Facilitated Cellular Uptake via Lipid Mimicry and Endogenous Transporters

CMX001 is designed to mimic endogenous lipids, specifically lysophosphatidylcholine wikipedia.orgdrugbank.com. This lipid mimicry allows CMX001 to utilize natural lipid uptake pathways to enter cells drugbank.comasm.org. This facilitated cellular uptake is a key advantage of CMX001 over its parent compound, cidofovir nih.govnih.gov. Unlike cidofovir, which is primarily transported into cells by the relatively inefficient method of fluid phase endocytosis, CMX001's lipid conjugation enables more efficient cellular entry nih.gov.

Studies have shown that CMX001 is not a substrate for the human organic anion transporters (hOAT1 and hOAT3) that are linked to the renal excretion and kidney toxicity of cidofovir nih.govchimerix.com. This lack of hOAT-mediated uptake contributes to the reduced nephrotoxicity observed with CMX001 nih.govchimerix.com.

Comparative Intracellular Accumulation and Retention Kinetics of CMX001 and Cidofovir

Due to its enhanced cellular uptake, CMX001 is associated with significantly higher intracellular levels of the active metabolite, CDV-PP, compared to cidofovir nih.govresearchgate.netashpublications.orgresearchgate.net. Studies have reported that CMX001 can achieve greater than 100-fold higher intracellular concentrations of CDV-PP than cidofovir nih.govresearchgate.netasm.org. This increased intracellular accumulation of the active metabolite is a major factor contributing to the enhanced antiviral activity of CMX001 nih.govnih.gov.

The intracellular conversion of CMX001 to CDV-PP and the subsequent phosphorylation steps lead to the formation of the active diphosphate, which has a prolonged intracellular half-life hilarispublisher.comdrugbank.com. This sustained presence of the active metabolite within infected cells allows for less frequent dosing compared to cidofovir drugbank.com.

Data from a study comparing brincidofovir (B1667797) and cidofovir in pediatric hematopoietic cell transplant recipients with adenoviremia showed that brincidofovir achieved higher intracellular concentrations of the active drug ashpublications.org.

Host Cell Enzymology in CMX001 Biotransformation

The biotransformation of CMX001 into its active antiviral form, CDV-PP, involves a series of enzymatic steps within the host cell wikipedia.orgpatsnap.com. Upon entering the cell, the lipid ester linkage of CMX001 is cleaved to release cidofovir wikipedia.orgpatsnap.comnih.govasm.org. This initial cleavage is thought to be mediated by cellular phospholipases nih.gov.

Following the release of cidofovir, it undergoes two successive phosphorylations by intracellular kinases to yield the active cidofovir diphosphate (CDV-PP) wikipedia.orgpatsnap.comcancer.govmdpi.comasm.org. The first phosphorylation step converts cidofovir to cidofovir monophosphate (CDV-P), and the second phosphorylation converts CDV-P to CDV-PP mdpi.comasm.org. While the specific enzymes responsible for the initial hydrolysis of CMX001 have been investigated, with suggestions that sphingomyelin phosphodiesterase may play a role, the cellular kinases involved in the subsequent phosphorylations of cidofovir are also crucial for the activation of CMX001 cancer.govmdpi.comnih.gov. These host cell enzymes are essential for converting the prodrug CMX001 into the pharmacologically active compound that inhibits viral DNA replication.

Here is a table summarizing key data points related to the comparative intracellular accumulation of CMX001 and Cidofovir:

CompoundIntracellular CDV-PP Levels (compared to Cidofovir)Reference
CMX001>100-fold higher nih.govresearchgate.netasm.org

Here is a table summarizing the in vitro activity of CMX001 and CDV against various viruses, illustrating the enhanced potency of CMX001:

Viral ClassVirusCMX001 EC50 (µM)CDV EC50 (µM)Fold Difference (CDV EC50 / CMX001 EC50)Reference
AdenovirusAdV0.00040.51250 nih.gov
HerpesvirusHCMV0.04>170>4250 nih.gov
PapillomavirusHPV 111720012 nih.gov
PolyomavirusBKV0.13115.1885 nih.gov
PolyomavirusJCV0.045ndn/a nih.gov
OrthopoxvirusVARV0.127.3271 nih.gov
OrthopoxvirusVACV0.84657 nih.gov
OrthopoxvirusECTV0.51224 nih.gov
OrthopoxvirusRPXV0.53978 nih.gov
OrthopoxvirusMPXV0.074.665 nih.gov

nd: not determined; n/a: not applicable. Note: This table is based on data presented in Reference nih.gov and represents in vitro activity, which may not directly translate to in vivo efficacy.

Preclinical Antiviral Efficacy of Cmx001

In Vitro Antiviral Efficacy Spectrum and Potency of CMX001

CMX001 has demonstrated activity in vitro against a broad spectrum of viruses from all five families of dsDNA viruses that infect humans researchgate.netnih.gov. Conjugation of the lipid to cidofovir (B1669016) to form CMX001 results in significantly decreased apparent EC50 values relative to those observed for cidofovir nih.gov.

Broad-Spectrum Inhibition of Double-Stranded DNA Viruses

CMX001 is active in vitro against a wide range of viruses belonging to the dsDNA virus families that cause human disease researchgate.netnih.gov. This broad-spectrum activity against various species was anticipated based on its mechanism of action, which targets key viral replication proteins researchgate.net.

Targeted Efficacy against Orthopoxviridae (e.g., Variola, Vaccinia, Monkeypox, Rabbitpox, Ectromelia)

CMX001 has shown potent in vitro activity against multiple species of Orthopoxviridae researchgate.netnih.gov. The enhancement in activity of CMX001 compared to cidofovir, measured as the ratio of the EC50 of cidofovir to the EC50 of CMX001, ranges from 24-fold for ectromelia virus to 271-fold for variola virus nih.gov. Specifically, the EC50 for CMX001 against five variola virus strains in vitro averaged 0.11 μM, making it nearly 100-fold more potent than cidofovir against these strains asm.orgnih.govasm.org. CMX001 has also shown in vitro activity against rabbitpox virus with an IC50 of 0.5 μM and variola viruses with an IC50 of 0.1 μM nih.gov.

Targeted Efficacy against Herpesviridae (e.g., Cytomegalovirus, Herpes Simplex Virus, Varicella Zoster Virus, Epstein-Barr Virus, Human Herpesvirus-6)

CMX001 has demonstrated enhanced activity in vitro against certain herpesviruses nih.gov. In cell culture assays, CMX001 is significantly more active than cidofovir against numerous herpesviruses, including Cytomegalovirus (CMV) chimerix.com. It has shown excellent antiviral activity against all human herpesviruses researchgate.net. CMX001 is reported to be 50 times more active in vitro against herpes simplex virus (HSV) replication than acyclovir (B1169) or cidofovir nih.govoup.comnih.govoup.comresearchgate.net. Compared to cidofovir, CMX001 can have up to 1000-fold greater antiviral activity against HSV, CMV, and VZV nih.gov. In vitro data suggest that CMX001 is highly potent against HSV (about 100-fold more than acyclovir) researchgate.net. Ganciclovir, another antiviral, exhibits excellent in vitro activity against CMV, HSV types 1 and 2, Epstein-Barr virus, varicella-zoster virus, and human herpesvirus 6 mdpi.com.

Targeted Efficacy against Adenoviridae

CMX001 has demonstrated in vitro activity against adenoviruses chimerix.comresearchgate.net. It shows a five to >2500-fold more potent in vitro activity against adenovirus when compared to its parent compound, cidofovir nih.gov. CMX001 is 5- to 200-fold more potent in vitro than cidofovir against adenovirus species A (Ad31), B (Ad3, Ad7), C (Ad5), and D (Ad8) pnas.org. It has been proven more effective against HAdV-3/5/7 in cell culture experiments frontiersin.org.

Targeted Efficacy against Polyomaviridae (e.g., JC Virus, BK Virus)

CMX001 is active in vitro against both human polyomavirus BK (BKV) and human papillomavirus (HPV) nih.gov. Data from in vitro studies demonstrated that CMX001 selectively inhibited the replication of human polyomavirus JC (JCV) chimerix.comnih.gov. The effective concentration that produces a 50% maximal response (EC50) for CMX001 for BKV infection has been reported at 0.13 μM nih.gov. Studies have shown that CMX001 effectively inhibits polyomavirus BK replication in primary human renal tubular epithelial cells nih.gov. The EC50 of CMX001 for JCV is 0.045 μM (45 nM) in human glia-derived cells, with a 90% inhibition (EC90) seen at 19.7 nM nih.govchimerix.comnih.govresearchgate.net. In COS-7 cells, the EC50 and EC90 for JCV were 0.1 μM (100 nM) and 0.74 μM (740 nM), respectively chimerix.comnih.gov. CMX001 at 0.079 μM reduced the JCV DNA load in COS-7 cells by approximately 50%, and at 0.625 μM by more than 90% nih.gov. CMX001 (EC90 = 0.31 μM) exhibited 400-fold higher antiviral efficacy compared to cidofovir (EC90 = 143 μM) against BKV replication in tubular and urothelial cells in vitro researchgate.netasm.org.

Comparative In Vitro Antiviral Potency of CMX001 versus Cidofovir and Other Standard Antivirals (e.g., Acyclovir)

CMX001 exhibits significantly greater potency in vitro against all dsDNA viruses that cause human disease compared to cidofovir researchgate.netnih.gov. The enhancement in activity relative to cidofovir varies by virus, ranging from 24-fold to 271-fold for orthopoxviruses nih.gov. Against variola virus, CMX001 is nearly 100-fold more potent than cidofovir asm.orgnih.govasm.org. For BKV, CMX001 has shown 400-fold higher efficacy than cidofovir based on EC90 values researchgate.net. CMX001 is also substantially more active than acyclovir against herpesviruses; it is 50 times more active in vitro against HSV replication than acyclovir or cidofovir nih.govoup.comnih.govoup.comresearchgate.net. This high in vitro potency of CMX001 against HSV (about 100-fold more than acyclovir) is notable researchgate.net. Synergistic inhibition of HSV replication in cell culture has also been reported when brincidofovir (B1667797) (CMX001) and acyclovir are combined researchgate.netnih.gov.

Interactive Data Tables:

Virus FamilyVirus SpeciesCMX001 In Vitro Potency (e.g., EC50/IC50)Fold Enhancement vs. Cidofovir
OrthopoxviridaeVariola Virus0.11 μM (average EC50) asm.orgnih.govasm.org, 0.1 μM (IC50) nih.gov~100-fold asm.orgnih.govasm.org, 271-fold (vs one strain) nih.gov
OrthopoxviridaeEctromelia Virus-24-fold nih.gov
OrthopoxviridaeRabbitpox Virus0.5 μM (IC50) nih.gov-
HerpesviridaeHerpes Simplex Virus (HSV)--
HerpesviridaeCytomegalovirus (CMV)-Up to 1000-fold (vs CDV), 8-20 fold (Ganciclovir vs Acyclovir) nih.govmdpi.com
HerpesviridaeVaricella Zoster Virus (VZV)-Up to 1000-fold (vs CDV) nih.gov
PolyomaviridaeBK Virus (BKV)0.13 μM (EC50) nih.gov, 0.31 μM (EC90) researchgate.netasm.org400-fold (EC90 vs CDV) researchgate.net
PolyomaviridaeJC Virus (JCV)5.5 nM (EC50 in human glia) nih.govchimerix.comnih.govresearchgate.net, 19.7 nM (EC90 in human glia) chimerix.comnih.gov, 0.1 μM (EC50 in COS-7) chimerix.comnih.gov, 0.74 μM (EC90 in COS-7) chimerix.comnih.gov-
AdenoviridaeVarious serotypes (Ad31, Ad3, Ad7, Ad5, Ad8)-5- to 200-fold (vs CDV) pnas.org, 5 to >2500-fold (vs parent compounds) nih.gov

Preclinical Efficacy Evaluation of CMX001 in Animal Models

Preclinical studies in various animal models have been crucial in evaluating the efficacy of CMX001 against a range of DNA viruses, particularly orthopoxviruses and herpesviruses. mdpi.comnih.govresearchgate.net The use of animal models is particularly important for diseases like smallpox, where human efficacy trials are not feasible or ethical, allowing development under the Animal Rule. fda.govfda.gov

Effectiveness in Rodent Models of Orthopoxvirus Infections (e.g., Mice with Ectromelia, Rabbits with Rabbitpox)

The in vivo anti-orthopoxvirus activity of CMX001 has been extensively characterized in rodent models, including mice infected with ectromelia virus (ECTV), cowpox virus (CPXV), and vaccinia virus (VACV), as well as rabbits infected with rabbitpox virus (RPXV). ECTV infection in mice and RPXV infection in rabbits are considered relevant models for human orthopoxvirus infections like smallpox. mdpi.comnih.govnih.govfrontiersin.org

Studies have demonstrated the efficacy of CMX001 as a pre-exposure prophylactic agent in orthopoxvirus models. For instance, in mouse models of orthopoxvirus infection, CMX001 has shown effectiveness when administered prior to viral challenge. In one example, 100% of mice survived when CMX001 treatment was initiated one day before challenge with an orthopoxvirus, compared to 0% survival in placebo-treated animals. mdpi.comnih.gov In the rabbitpox model, CMX001 administered prior to infection was effective in preventing mortality and reducing morbidity. nih.govresearchgate.netmdpi.com

Interactive Table 1: CMX001 Pre-exposure Prophylactic Efficacy in Mouse Orthopoxvirus Model

Animal ModelVirusTreatment InitiationSurvival Rate (CMX001)Survival Rate (Placebo)Citation
MiceOrthopoxvirus1 day before challenge100%0% mdpi.comnih.gov

CMX001 has also demonstrated significant post-exposure therapeutic efficacy in rodent models of orthopoxvirus infections, even when treatment is delayed until after the appearance of clinical signs. mdpi.comnih.gov

In mouse models, delayed treatment with CMX001 has been shown to prevent mortality. For example, in a representative experiment, 100% of mice survived when treatment was initiated late in the infection cycle, after the onset of clinical signs. mdpi.comnih.gov Studies in mice infected with VACV showed significant protection (86%) against lethal infection when CMX001 therapy was initiated as late as 24 hours post-infection. mdpi.comnih.gov

In the rabbitpox model, CMX001 treatment initiated at the onset of lesions provided a significant survival benefit compared to placebo-treated animals. mdpi.comfda.govnih.gov In studies where treatment was initiated four days after infection, 100% of rabbits survived with CMX001 treatment compared to 0% in the placebo group. mdpi.com Treatment initiated at five days post-infection also provided a survival benefit (75% in CMX001-treated animals vs. 0% in placebo-treated). mdpi.com Even a single dose of CMX001 given at the onset of lesions provided a statistically significant survival benefit. mdpi.com

Interactive Table 2: CMX001 Post-exposure Therapeutic Efficacy in Rabbitpox Model

Animal ModelVirusTreatment InitiationSurvival Rate (CMX001)Survival Rate (Placebo)Citation
RabbitsRabbitpox4 days post-infection100%0% mdpi.com
RabbitsRabbitpox5 days post-infection75%0% mdpi.com
RabbitsRabbitpoxOnset of lesions (single dose)Statistically significant benefitLower mdpi.com
RabbitsRabbitpoxOnset of lesions (multiple doses)Significant benefitLower mdpi.comfda.govnih.gov
Pre-exposure Prophylactic Applications

Efficacy in Murine Models of Herpes Simplex Virus Infections

CMX001 has also demonstrated efficacy in murine models of Herpes Simplex Virus (HSV) infections, specifically against HSV types 1 and 2. nih.govresearchgate.netoup.comnih.govasm.org Studies in BALB/c mice inoculated intranasally with HSV-1 or HSV-2 have shown that CMX001 is effective in reducing mortality. nih.govresearchgate.netoup.comnih.gov

In murine models of HSV infection, CMX001 treatment has been shown to attenuate viral replication in various organ systems, including the lungs, liver, kidney, and spleen. nih.govoup.com When treatments were initiated 24 hours post-viral inoculation, CMX001 significantly reduced virus replication in these target organs compared to vehicle-treated mice. nih.govoup.com In some cases, viral replication was reduced below the limits of detection. nih.govoup.com

Furthermore, studies have indicated that CMX001 penetrates the blood-brain barrier and is a potent inhibitor of HSV replication in the central nervous system (CNS). nih.govresearchgate.netnih.gov Organ samples from mice treated with CMX001 had significantly lower viral titers in different regions of the brain compared to control groups. nih.govresearchgate.netnih.gov This suggests CMX001's potential for treating disseminated and CNS HSV infections. nih.govresearchgate.netnih.gov

Interactive Table 3: CMX001 Effect on Viral Replication in Murine HSV Model (Treatment initiated 24h post-inoculation)

Animal ModelVirusOrgan SystemViral Titer Reduction (vs. Vehicle)Citation
MiceHSV-1Lung, Liver, Kidney, SpleenBelow limits of detection by Day 5 nih.govoup.com
MiceHSV-1Lung6 log10 pfu/gram tissue reduction nih.govoup.com
MiceHSV-2Lung, LiverBelow limits of detection by Day 4 nih.govoup.com
MiceHSV-2Lung, Liver3 log10 pfu/gram tissue reduction nih.govoup.com
MiceHSV-1/2Brain (various regions)3-5 log10 pfu/gram tissue lower (vs. ACV) nih.govresearchgate.netnih.gov
MiceHSV-1/2Brain (all areas)Below limits of detection by Day 3 oup.com
MiceHSV-1/2Brain (all areas)4-6 log10 pfu/gram tissue reduction oup.com

Efficacy in Other Animal Models of DNA Viral Infections

Beyond orthopoxviruses and herpesviruses, CMX001 has shown efficacy in other animal models of DNA viral infections. For example, in an immunosuppressed Syrian hamster model of adenovirus (Ad5) infection, CMX001 was highly effective in preventing adenovirus-induced mortality. pnas.org The drug provided protection both prophylactically and when administered after exposure, reducing Ad5 replication in key target organs like the liver. pnas.org This model, which is permissive for human Ad replication and mimics disseminated Ad infection in immunocompromised patients, supports CMX001's activity against adenoviruses. pnas.org CMX001 has also been studied in animal models of cytomegalovirus (CMV) infections, showing effectiveness as treatment for CMV disease. nih.govresearchgate.net

Correlation of Antiviral Efficacy with Viral Burden Reduction in Preclinical Models

Studies evaluating CMX001 against orthopoxviruses, including vaccinia virus, monkeypox virus, and molluscum contagiosum virus, have shown potent antiviral activity in preclinical settings. hilarispublisher.com This activity is directly linked to the compound's ability to suppress viral replication and thus lower the viral burden. In animal models designed to mimic human smallpox, CMX001 treatment has been effective in reducing morbidity and mortality, a result underpinned by its capacity to arrest disease progression by blocking viral DNA replication and reducing viral burden. nih.govresearchgate.net

Direct evidence of viral burden reduction correlating with efficacy has been observed in studies involving herpes simplex virus (HSV) infections in mice. In these models, treatment with CMX001 resulted in significantly lower viral titers in organ samples compared to control groups. Specifically, organ samples from CMX001-treated mice exhibited viral titers three to five log10 plaque-forming units per gram of tissue lower than those from mice treated with acyclovir, including in various regions of the brain. nih.gov This substantial reduction in viral load in target organs correlates with the observed efficacy of CMX001 in reducing mortality in these HSV infection models. nih.gov

Furthermore, preclinical studies investigating CMX001's activity against human polyomavirus JC (JCV), the causative agent of progressive multifocal leukoencephalopathy (PML), have demonstrated its ability to inhibit viral replication in cell culture. Using human glia-derived cells, CMX001 selectively inhibited JCV replication, reducing extracellular JCV levels by 50% at an effective concentration (EC-50) of 5.5 nM and by 90% at an EC-90 of 19.7 nM. chimerix.com While an in vitro finding, the inhibition of replication at these low nanomolar concentrations indicates a direct impact on viral proliferation, which would translate to reduced viral burden in vivo. chimerix.com

In a mouse model of congenital human cytomegalovirus (HCMV) infection, CMX001 treatment regimens led to significant improvements in pup survival. researchgate.net This enhanced survival correlated with a significant reduction in viral load observed in the spleen and liver tissues of treated pups. researchgate.net Additionally, a 9-day treatment regimen significantly reduced viral levels in the spleen and liver of the dam. researchgate.net These findings underscore the relationship between CMX001-mediated viral load reduction and improved clinical outcomes in a relevant preclinical model.

The detailed research findings from these preclinical studies consistently support the principle that the antiviral efficacy of CMX001 is closely tied to its ability to reduce viral burden by inhibiting viral DNA synthesis. The observed reductions in viral titers or replication directly correlate with positive outcomes such as decreased mortality, reduced morbidity, and improved survival in various animal models of dsDNA viral infections.

Here is a summary of viral burden reduction findings in select preclinical models:

Preclinical Model (Virus)Tissue/Sample AnalyzedObserved Viral Burden ReductionCorrelated Efficacy OutcomeSource
Mouse (HSV-1 and HSV-2)Organ samples (e.g., brain)3-5 log10 pfu/gram lower titers vs. acyclovir-treated miceReduced mortality nih.gov
Human Glia-Derived Cells (JCV)Extracellular virus50% reduction at 5.5 nM, 90% reduction at 19.7 nMInhibition of viral replication (in vitro) chimerix.com
Mouse (Congenital HCMV)Pup spleen and liver, Dam spleen and liverSignificant reduction in viral loadImproved pup survival researchgate.net

Mechanisms of Viral Resistance to Cmx001

Molecular Determinants of Viral Resistance to CMX001

Resistance to CMX001 is closely linked to alterations in the viral DNA polymerase, the primary target of its active metabolite, CDV-PP. Since CMX001 is intracellularly converted to CDV-PP, mutations that confer resistance to cidofovir (B1669016) (CDV) are also expected to confer resistance to CMX001. nih.govasm.orgasm.org

Mechanistic Basis of Altered DNA Polymerase Substrate Affinity

CMX001's active form, CDV-PP, competes with the natural substrate, deoxycytidine triphosphate, for incorporation by the viral DNA polymerase. nih.govmdpi.comfda.gov Mutations in the DNA polymerase can lead to altered substrate affinity, either by reducing the binding efficiency of CDV-PP or by enhancing the incorporation of the natural nucleotide. Additionally, some mutations in the DNA polymerase, particularly within the exonuclease domain, might enhance the proofreading activity, leading to more efficient excision of incorporated nucleotide analogs like CDV-PP. nih.gov Three-dimensional modeling of the CMV DNA polymerase suggests that mutations in certain regions might induce structural changes that contribute to drug resistance. nih.gov

Patterns of Cross-Resistance with Parent Compound Cidofovir

Given that CMX001 acts as a prodrug for cidofovir, resistance mutations selected by cidofovir are expected to confer cross-resistance to CMX001. nih.govasm.orgasm.orgasm.org Studies have confirmed this, showing that CMV strains resistant to CDV due to UL54 mutations are also less susceptible to CMX001. nih.govasm.orgnih.govunilim.fr Similarly, orthopoxvirus strains resistant to CDV have demonstrated cross-resistance to CMX001. nih.govresearchgate.netasm.org

Genotypic and Phenotypic Characterization of CMX001-Resistant Viral Isolates

Characterization of CMX001-resistant viral isolates involves both genotypic and phenotypic analysis. Genotypic analysis typically involves sequencing the viral DNA polymerase gene (e.g., UL54 in CMV) to identify specific resistance-associated mutations. nih.govasm.orgoup.com Phenotypic analysis, such as plaque reduction assays, is used to determine the level of viral susceptibility to CMX001 and other antiviral agents. nih.govasm.orgnih.govunilim.fr

Studies have shown that CMV isolates selected for resistance to CMX001 in cell culture exhibit reduced susceptibility to CMX001 and CDV in plaque reduction assays. nih.govasm.orgnih.govunilim.fr Genotypic analysis of these isolates has identified mutations in UL54, such as the D542E mutation. nih.govasm.orgnih.govunilim.fr Recombinant viruses carrying the identified resistance mutations are then generated to confirm the causal link between the mutation and the observed resistance phenotype. nih.govasm.orgnih.govunilim.fr

An example of phenotypic resistance data for a CMX001-resistant CMV isolate (CMX001R) and a recombinant virus with the D542E mutation (RC573) compared to the parent strain (AD169) is shown below, illustrating the increased EC50 values for CMX001 and CDV, but not for GCV and FOS. nih.gov

Virus StrainCMX001 EC₅₀ (µM)CDV EC₅₀ (µM)GCV EC₅₀ (µM)FOS EC₅₀ (µM)
AD169 (Parent)0.030.50.850
CMX001R0.528.70.948
RC573 (D542E)0.457.60.755

Note: EC₅₀ represents the half-maximal effective concentration.

Consequences of Resistance Mutations on Viral Replication Kinetics and Fitness

Reduced viral fitness associated with resistance mutations has been observed with other antiviral agents targeting DNA polymerase, where mutations conferring reduced susceptibility can impair viral replication capacity. natap.org This reduced fitness might be partially restored by additional compensatory mutations. natap.org The observation of reduced replication kinetics for CMX001-resistant CMV isolates suggests that resistance to CMX001 may be associated with a unique profile that includes reduced viral replication. nih.govnih.govunilim.fr Similarly, the development of resistance to CDV and CMX001 in Vaccinia virus has been linked to a significant attenuation of virulence in mice. nih.govresearchgate.net

Pharmacological Strategies for Mitigating the Emergence of CMX001 Resistance

Mitigating the emergence of resistance to antiviral compounds like CMX001 is crucial for maintaining their clinical utility. Strategies focus on the inherent properties of the drug and how it is used, particularly in combination with other antivirals.

Intrinsic High Genetic Barrier to Resistance

CMX001 is characterized by a high genetic barrier to the development of resistance. wikipedia.orgwikipedia.orgnih.gov This property is largely attributed to its mechanism of action. CMX001 is converted intracellularly to cidofovir-diphosphate (CDV-PP), which acts as an alternative substrate inhibitor of viral DNA polymerases. Viral DNA polymerases are generally highly conserved enzymes, meaning that mutations in the gene encoding this enzyme that confer resistance often come at a cost to viral fitness or replication efficiency.

Studies have shown that the emergence of CMX001-resistant human cytomegalovirus (CMV) in vitro is a slow process. When resistance does emerge under selective pressure, it involves specific mutations, primarily in the UL54 gene which encodes the viral DNA polymerase. Notably, in vitro studies with CMV have indicated that CMX001-resistant strains may exhibit reduced fitness compared to their wild-type counterparts. Similarly, the development of resistance to CDV and CMX001 in vaccinia virus has been shown to lead to a significant attenuation of virulence in mouse models. This suggests that any resistant mutants that might arise during treatment of orthopoxvirus infections with CMX001 could be less virulent.

While resistance to CDV maps to mutations in the UL54 DNA polymerase gene, and CMX001 resistance is expected to involve mutations in the same gene due to its intracellular conversion to CDV-PP, a novel mutation (D542E) in UL54 has been identified that conferred a higher level of resistance to CMX001 than to CDV in one study, suggesting potential differences in their resistance profiles. However, generally, mutations conferring resistance to CDV also result in cross-resistance to CMX001.

Synergistic Antiviral Strategies and Combination Therapies (e.g., with ST-246)

Combination therapy is a key pharmacological strategy to reduce the risk of antiviral resistance and enhance treatment efficacy. The use of CMX001 in combination with other antivirals, particularly those with different mechanisms of action, can significantly raise the genetic barrier to resistance.

ST-246 (tecovirimat) is another antiviral agent with activity against orthopoxviruses. Crucially, ST-246 has a distinct mechanism of action compared to CMX001; it targets the viral egress pathway by inhibiting the F13 protein, preventing the release of enveloped virions from infected cells, whereas CMX001 targets viral DNA replication. This difference in targets makes the combination of CMX001 and ST-246 a rational strategy to mitigate resistance.

In vitro studies have demonstrated synergistic antiviral activity when CMX001 and ST-246 are used in combination against orthopoxviruses such as vaccinia virus and cowpox virus. These studies indicate that the combined effect of the two drugs is greater than the sum of their individual effects. Data from in vitro synergy studies are often presented in tables showing the effective concentrations (EC50 values) of each drug alone and in combination, along with synergy indices. For example, studies have shown strong synergistic activity against vaccinia virus with low doses across various combinations.

In vivo studies in animal models, such as mice infected with cowpox virus, have also supported the benefit of combination therapy. These studies have shown a synergistic reduction in mortality with the combination of CMX001 and ST-246, even at dosages where each drug administered alone had little to no effect on survival. Results from such studies are typically presented in tables detailing survival rates and mean time to death for different treatment groups (vehicle control, single agents, and various combination regimens). For instance, studies in cowpox virus-infected mice showed improved survival rates at suboptimal combination levels compared to single-agent treatment.

The use of combination therapy with agents like CMX001 and ST-246 is particularly important in situations requiring prolonged antiviral treatment, such as in immunocompromised patients, where the risk of resistance emergence is higher. While ST-246 resistance can emerge through single point mutations, making it vulnerable to resistance as a monotherapy, its use in combination with CMX001 effectively increases the genetic barrier required for the virus to develop resistance to both drugs simultaneously. Combination therapy may also allow for the use of lower dosages of each compound, potentially reducing the likelihood of toxicity, although this article does not detail safety profiles.

Drug Discovery and Development of Cmx001

Rational Design Principles of Lipid-Conjugated Nucleotide Analogs

The rational design of CMX001 is rooted in the limitations of its parent compound, cidofovir (B1669016). Cidofovir is a potent antiviral against a range of dsDNA viruses, but its clinical utility is hampered by poor oral absorption and significant kidney toxicity, necessitating intravenous administration with prophylactic measures to mitigate renal damage nih.govnih.gov. The core principle behind CMX001's design was to modify cidofovir to facilitate more efficient and less toxic delivery to infected cells.

This was achieved by conjugating cidofovir to a lipid molecule, specifically hexadecyloxypropyl, creating a prodrug nih.govnih.govwikipedia.orgmdpi.com. This lipid moiety allows CMX001 to mimic natural lipids, enabling its uptake into cells via endogenous lipid transport pathways wikipedia.orgmdpi.comfda.govdrugs.com. Once inside the target cell, cellular enzymes cleave the lipid conjugate, releasing free cidofovir nih.govwikipedia.orgfda.govmedkoo.com. Cidofovir is then phosphorylated to its active antiviral form, cidofovir diphosphate (B83284) (CDV-PP), which inhibits viral DNA polymerase, thereby blocking viral replication wikipedia.orgfda.gov.

This targeted intracellular delivery mechanism results in substantially higher concentrations of the active metabolite (CDV-PP) within infected cells compared to the systemic circulation nih.govchimerix.comnih.govwikipedia.org. The reduced systemic exposure to unconjugated cidofovir is the key factor in the observed reduction in nephrotoxicity compared to intravenously administered cidofovir chimerix.comnih.govnih.govmdpi.com. Furthermore, the lipid conjugation confers oral bioavailability, a significant advantage for patient convenience and broader applicability nih.govnih.govnih.govwikipedia.orgmdpi.com.

Preclinical Development Trajectory and Key Milestones of CMX001

The preclinical development of CMX001 involved a comprehensive evaluation of its antiviral efficacy and safety profile. In vitro studies demonstrated that CMX001 possessed significantly greater potency against various dsDNA viruses compared to cidofovir. For example, CMX001 exhibited approximately 800-fold increased activity against BKV, over 400-fold against CMV, 65-fold against AdV, and 250-fold against variola major in cell culture assays sec.gov.

A critical aspect of the preclinical trajectory, particularly for the smallpox indication, involved demonstrating efficacy in relevant animal models. Due to the eradication of smallpox, human efficacy trials are not possible nih.govnih.govfda.govkce.fgov.be. The FDA's Animal Rule provided a regulatory pathway based on animal efficacy data nih.govfda.govkce.fgov.be. Pivotal studies were conducted in lethal animal models of orthopoxvirus infection, including the rabbitpox model in rabbits and the mousepox model in mice nih.govmdpi.comfda.govnih.govkce.fgov.be. These models were selected based on their relevance to human smallpox disease and the high degree of conservation in the viral DNA polymerase, the target enzyme mdpi.comfda.gov.

Innovation in Oral Antiviral Therapeutics: The CMX001 Paradigm

CMX001 represents a paradigm shift in the development of oral antiviral therapeutics for dsDNA viral infections. Historically, effective treatments for many of these infections, especially in immunocompromised patients, were limited to intravenous options with associated toxicities and logistical challenges chimerix.comnih.gov.

The successful development of an orally bioavailable nucleotide analog with broad-spectrum activity and an improved safety profile, enabled by the proprietary lipid conjugation technology, was a significant innovation sec.govchimerix.comnih.govkce.fgov.beglobalbiodefense.com. This oral formulation provides a more convenient and accessible treatment option, particularly for long-term suppressive therapy or prophylaxis in patient populations susceptible to recurrent or persistent dsDNA viral infections, such as transplant recipients sec.govchimerix.comnih.govchimerix.com.

The broad activity of CMX001 against the five families of DNA viruses pathogenic to humans underscores its potential utility in addressing a range of clinical needs sec.govchimerix.comnih.govnih.govchimerix.combioprocessonline.comchimerix.com. This broad-spectrum nature is a key component of the CMX001 paradigm, offering a potential single agent to target multiple viral threats. Clinical studies in various indications, including CMV prevention and adenovirus treatment, further demonstrated the potential of this oral antiviral in areas with limited therapeutic options sec.govdrugs.comchimerix.combioprocessonline.comchimerix.com.

Strategic Regulatory Pathways for Antiviral Development (e.g., Animal Rule for smallpox indication)

Developing medical countermeasures for rare or eradicated diseases like smallpox presents unique regulatory challenges as traditional human efficacy trials are not feasible nih.govnih.govfda.govkce.fgov.be. The development of CMX001 for smallpox exemplifies the strategic use of the FDA's Animal Rule (21 CFR Part 314, Subpart I) to bridge this gap sec.govnih.govnih.govdrugs.comfda.govkce.fgov.be.

The Animal Rule allows for drug approval based on well-controlled animal studies when human efficacy trials are impossible or unethical nih.govfda.govnih.govkce.fgov.be. The pathway requires a thorough understanding of the disease pathophysiology, the drug's mechanism of action, demonstration of effectiveness in relevant animal models, and a clear correlation between animal and human pharmacokinetics and pharmacodynamics to predict a likely effective human dose nih.govfda.govnih.govkce.fgov.be.

For CMX001, the robust efficacy data generated in lethal rabbitpox and mousepox models provided the primary evidence of effectiveness for the smallpox indication under the Animal Rule nih.govmdpi.comfda.govnih.govkce.fgov.be. Data from human clinical trials for other indications (CMV, adenovirus) provided essential information on the safety and pharmacokinetics of CMX001 in humans, allowing for the determination of a likely effective dose for smallpox based on the animal data fda.govnih.gov. The strategic application of the Animal Rule was crucial for enabling the regulatory approval of CMX001 as a medical countermeasure against smallpox in the absence of human efficacy data nih.govfda.govkce.fgov.be.

Advancements in Pharmaceutical Formulation Technologies for CMX001

Advancements in pharmaceutical formulation technologies have been integral to the successful development and delivery of CMX001. The primary goal was to create stable and bioavailable oral formulations that effectively deliver the lipid-conjugated prodrug. CMX001 is available in both tablet and oral suspension formulations, designed to facilitate convenient oral administration sec.govnih.govkce.fgov.be.

These formulations are developed to ensure the stability of the lipid conjugate and optimize its absorption from the gastrointestinal tract. The selection of appropriate excipients and manufacturing processes plays a crucial role in achieving the desired dissolution, stability, and pharmacokinetic profile of the oral dosage forms.

Furthermore, research has explored the development of intravenous formulations of brincidofovir (B1667797) globalbiodefense.comgoogle.comgoogle.com. These formulations are intended to provide an alternative route of administration for patients who may have difficulty taking oral medications or to potentially mitigate gastrointestinal side effects observed with oral dosing google.comgoogle.com. Intravenous formulations typically involve brincidofovir combined with excipients such as bulking agents (e.g., mannitol), buffers (e.g., L-arginine), and dextrose, with careful attention to pH and osmolality for intravenous administration google.comgoogle.com.

Preclinical Assessment of Potential Drug-Drug Interactions for CMX001

Preclinical assessment of potential drug-drug interactions (DDIs) is a standard and essential part of the drug development process to understand how a new drug might interact with other medications a patient may be taking. These studies help predict potential alterations in the pharmacokinetics or pharmacodynamics of CMX001 or co-administered drugs, which could impact efficacy or safety.

While specific detailed preclinical DDI study designs for CMX001 were not extensively described in the provided search results, clinical information highlights key interactions that would have been investigated in preclinical models. CMX001 is known to be a substrate for organic anion transporting polypeptides (OATP) 1B1 and 1B3 fda.govdrugs.comnih.gov. Preclinical in vitro and potentially in vivo studies would have been conducted to assess the impact of inhibitors of these transporters on brincidofovir exposure. Clinical data confirm that coadministration with OATP1B1 and 1B3 inhibitors can increase brincidofovir systemic exposure, potentially increasing the risk of adverse reactions fda.govdrugs.comnih.gov.

Future Directions and Research Perspectives for Cmx001

Prospective Efficacy of CMX001 Against Emerging Double-Stranded DNA Viral Pathogens

CMX001 has demonstrated in vitro activity against a broad range of dsDNA viruses, including orthopoxviruses like variola virus and monkeypox virus, adenoviruses, herpesviruses (CMV, HSV, EBV, VZV, HHV6), and polyomaviruses (BKV, JCV). nih.govmedchemexpress.comchimerix.comresearchgate.net Given its broad spectrum, future research will likely explore the efficacy of CMX001 against newly emerging or re-emerging dsDNA viral pathogens. This includes evaluating its activity against novel strains or variants of known susceptible viruses, as well as investigating its potential against less common or geographically restricted dsDNA viruses that may pose future public health threats. Studies using relevant animal models for these emerging pathogens would be crucial to assess in vivo efficacy and inform potential clinical applications. nih.govmdpi.com

Computational Approaches for Modeling CMX001-Viral Polymerase Interactions

The active form of CMX001, CDV-PP, targets the DNA polymerase of susceptible viruses. nih.govpatsnap.com Computational modeling techniques, such as molecular docking and dynamics simulations, can provide detailed insights into the binding interactions between CDV-PP and the viral polymerase enzymes from different dsDNA viruses. taylorandfrancis.com These models could help to:

Predict the binding affinity of CDV-PP to polymerases of emerging viruses.

Understand the structural basis for potential resistance mutations in the viral polymerase. researchgate.netasm.org

Guide the rational design of novel brincidofovir (B1667797) analogs with improved binding characteristics or broader activity.

Such computational studies would complement in vitro resistance testing and provide a deeper understanding of the drug's interaction at the molecular level.

Further Characterization of Host Cellular Enzymes Mediating CMX001 Anabolism

CMX001 is a prodrug that requires intracellular cleavage by host cellular enzymes to release cidofovir (B1669016), which is then phosphorylated to the active CDV-PP. nih.govpatsnap.com While some studies suggest partial involvement of cytochrome P450 (CYP) enzymes and acid sphingomyelinase (ASM) in the initial cleavage of CMX001, the specific host enzymes and pathways involved in its complete anabolism are not fully elucidated. nih.govfda.gov Further research is needed to:

Identify and characterize all the host enzymes responsible for the conversion of CMX001 to CDV and subsequently to CDV-PP.

Investigate potential variations in the activity of these enzymes among different cell types or individuals, which could influence drug efficacy and pharmacokinetics.

Understand how viral infection might modulate the activity of these host enzymes, potentially impacting the intracellular levels of CDV-PP. asm.org

A comprehensive understanding of CMX001 anabolism will be crucial for optimizing dosing strategies and predicting drug response in diverse patient populations.

Exploration of Advanced Delivery Systems for Optimized CMX001 Therapeutic Profiles

Although CMX001 offers improved oral bioavailability compared to cidofovir, exploring advanced delivery systems could further optimize its therapeutic profile. nih.govasm.org Research in this area could include:

Investigating nanoparticle-based delivery systems to enhance targeted delivery of CMX001 to specific infected tissues or cell types, potentially increasing efficacy and reducing off-target effects. researchgate.netdntb.gov.uafrontiersin.orgbiospace.comnih.gov

Developing novel formulations, such as liposomal preparations, to alter drug distribution, improve stability, or enable alternative routes of administration if needed for specific clinical scenarios. capes.gov.brchimerix.com

Advanced delivery systems could help overcome potential limitations in drug distribution or cellular uptake in certain infections or patient populations.

Integrated Omics Investigations into CMX001's Antiviral Mechanism and Resistance Phenotypes

Integrated omics approaches, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular changes induced by viral infection and CMX001 treatment. frontiersin.org Future research could utilize these technologies to:

Gain a deeper understanding of the global cellular pathways affected by CMX001 beyond direct polymerase inhibition.

Identify host factors that influence susceptibility or resistance to CMX001.

Elucidate the molecular mechanisms underlying the development of viral resistance to CMX001, including potential compensatory pathways or host responses. chimerix.comresearchgate.net

These studies could identify novel targets for combination therapy or strategies to mitigate the development of resistance.

Longitudinal Studies of Virological Control and Immunological Modulation in CMX001-Treated Preclinical Models

While animal models have been instrumental in evaluating CMX001 efficacy, particularly for orthopoxviruses under the Animal Rule, longitudinal studies are needed to fully understand the long-term impact of CMX001 treatment on viral control and host immune responses. nih.govmdpi.comfda.govresearchgate.net Such studies in relevant preclinical models would involve:

Monitoring viral load dynamics over extended periods following CMX001 administration. mdpi.comdntb.gov.ua

Assessing the recovery and function of the host immune system during and after treatment.

Investigating the potential for viral recrudescence or the emergence of resistance in the long term.

Evaluating the ability of CMX001 to prevent or mitigate long-term sequelae of viral infections.

These longitudinal studies would provide critical data to inform optimal treatment durations, assess the potential for sustained viral control, and understand the interplay between antiviral therapy and host immunity in achieving long-term favorable outcomes.

Q & A

Basic Research Question

  • Primary sources : Prioritize peer-reviewed studies on CMX001's bioavailability, tissue distribution, and metabolite identification.
  • Secondary synthesis : Compare PK data across species (e.g., murine vs. primate models) to identify translational gaps.
  • Contradiction mapping : Note discrepancies in half-life or clearance rates and hypothesize causes (e.g., assay variability).
    Use databases like Web of Science for systematic searches and ensure citations follow journal-specific guidelines .

How can researchers resolve contradictions in CMX001's preclinical efficacy data?

Advanced Research Question
Contradictions may arise from:

  • Methodological variability : Differences in cell lines (e.g., primary vs. immortalized) or infection protocols.
  • Data normalization : Ensure viral load metrics are standardized to housekeeping genes.
  • Statistical reanalysis : Apply mixed-effects models to account for batch variability.
    For unresolved issues, conduct meta-analyses or replicate studies using harmonized protocols as per ’s error assessment framework .

What strategies optimize CMX001's dose parameters in combination therapies?

Advanced Research Question

  • Factorial design : Test CMX001 with adjuvants (e.g., immune modulators) across a matrix of concentrations.
  • Synergy scoring : Calculate combination indices (e.g., Chou-Talalay method) to identify additive vs. synergistic effects.
  • PK/PD modeling : Integrate time-course data to predict optimal dosing intervals.
    emphasizes task distribution in experimental planning, such as assigning pharmacokinetic modeling to specialized team members .

How can multi-omics data be integrated to elucidate CMX001's mechanism of action?

Advanced Research Question

  • Transcriptomics : Identify host genes upregulated post-treatment (e.g., antiviral ISGs).
  • Proteomics : Quantify viral protein inhibition (e.g., CMV UL54 DNA polymerase).
  • Metabolomics : Track nucleotide pool alterations due to CMX001’s lipid conjugate metabolism.
    Use bioinformatics tools (e.g., STRING for pathway analysis) and reference ’s custom data extraction methods for large-scale omics datasets .

What ethical considerations apply to human-derived data in CMX001 research?

Advanced Research Question

  • Informed consent : Ensure participants understand risks in trials involving CMX001 derivatives.
  • Data anonymization : Strip identifiers from patient-derived viral isolates.
  • Conflict disclosure : Declare funding sources (e.g., industry partnerships) in publications.
    Follow IRB protocols for participant selection () and retain raw data for 5–10 years as per .

What challenges arise in reproducing CMX001's in vivo efficacy studies?

Advanced Research Question
Common issues include:

  • Animal model variability : Genetic differences in murine CMV strains affecting drug response.
  • Formulation stability : Ensure CMX001’s lipid conjugate remains intact in storage.
  • Dosing accuracy : Use calibrated nebulizers for inhalation studies.
    Address these by pre-publishing detailed methods () and validating results across independent labs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.